1-Bromo-4-phenylbutan-2-one
Overview
Description
1-Bromo-4-phenylbutan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrolysis of Haloketones : A study on the pyrolysis of haloketones, including 4-chloro-1-phenylbutan-1-one, demonstrated that the carbonyl group participates in the rate of pyrolysis, indicating potential applications in chemical kinetics and reaction engineering (Chuchani & Dominguez, 1983).
Antituberculosis Activity : A compound structurally related to 1-Bromo-4-phenylbutan-2-one showed high antituberculosis activity, indicating potential pharmaceutical applications (Omel’kov, Fedorov, & Stepanov, 2019).
Separation of Haloalkane Isomers : The use of supramolecular adsorption materials for the separation of haloalkane isomers, such as 1-bromobutane, highlights applications in chemical separation processes (Wu et al., 2022).
Intramolecular Darzens Reaction : Research on the intramolecular Darzens reaction of ester groups with active halogen groups, as in the case of 1-bromo-4-acyloxybutane derivatives, suggests applications in synthetic organic chemistry (Mitani, Hirayama, Takeuchi, & Koyama, 1987).
Heme Oxygenase Inhibition : Studies on compounds structurally similar to this compound, like 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, indicate applications in inhibiting heme oxygenase, which is significant for medical research (Roman et al., 2007).
Optical Nonlinear Properties : Research on azo-β-diketones, related to this compound, reveals applications in studying optical nonlinear properties, which is important in materials science (Dhumad et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
Record name | 1-Bromo-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31984-10-8 | |
Record name | 1-Bromo-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-bromo-4-phenylbutan-2-one in the synthesis of benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine derivatives?
A: this compound serves as a crucial starting material in the multi-step synthesis of specific pyrrole acetic acid derivatives, which are precursors to the target benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine systems []. The bromine atom provides a reactive site for further chemical transformations, ultimately leading to the formation of the desired polycyclic structures.
Q2: Can you provide an example of a specific reaction involving this compound in this context?
A: The paper describes the reaction of this compound with methyl N-methylformimidate to synthesize a key α-methylaminoketone intermediate []. This intermediate is then further utilized in the synthetic pathway towards the final heterocyclic compounds.
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